4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, also known by its IUPAC name 4-chloro-2,4’-dimethoxy-1,1’-biphenyl, is an organic compound with the molecular formula C14H13ClO2. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a biphenyl structure . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-hydroxy-1-(4-methoxyphenyl)benzene.
Reduction: Formation of 2-methoxy-1-(4-methoxyphenyl)benzene.
Substitution: Formation of 4-methoxy-2-methoxy-1-(4-methoxyphenyl)benzene.
Scientific Research Applications
4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. This mechanism is facilitated by the electron-donating methoxy groups, which stabilize the intermediate carbocation .
Comparison with Similar Compounds
4-Chloro-2-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Chloro-2,4’-dimethoxy-1,1’-biphenyl: Similar structure but with different substitution patterns.
Uniqueness: 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(4-methoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14(13)17-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBJCYESMXEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742831 |
Source
|
Record name | 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-31-3 |
Source
|
Record name | 1,1′-Biphenyl, 4-chloro-2,4′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.